1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C25H29N3O3S and a molecular weight of 451.59 g/mol This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a benzenesulfonyl group
Preparation Methods
The synthesis of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a series of reactions, including cyclization and sulfonylation . The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the quinoline and piperidine moieties under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The quinoline core and the piperidine ring are key structural features that enable the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE: This compound lacks the ethyl group at the 6-position of the quinoline core, which may affect its binding affinity and biological activity.
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE: This compound has an ethoxy group instead of an ethyl group, which can influence its chemical reactivity and solubility.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-4-18-6-8-22-21(14-18)24(28-11-9-19(10-12-28)25(26)29)23(15-27-22)32(30,31)20-7-5-16(2)17(3)13-20/h5-8,13-15,19H,4,9-12H2,1-3H3,(H2,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDCZQARUIAVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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